

Advanced ADMET Profiling of Pinocembrin 7-Acetate

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Compound of Interest

Compound Name: Pinocembrin 7-acetate

CAS No.: 109592-60-1

Cat. No.: B595942

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From In Silico Prediction to In Vitro Validation Executive Summary & Structural Rationale

Pinocembrin (5,7-dihydroxyflavanone) is a well-characterized flavonoid with neuroprotective and anti-inflammatory properties, currently under clinical investigation for ischemic stroke.[1][2][3][4] **Pinocembrin 7-acetate** (P7A) represents a structural modification where the hydroxyl group at the C7 position is esterified.

The Core Thesis: In drug development, P7A is best conceptualized as a lipophilic prodrug. The acetylation serves to mask the polar phenolic hydroxyl group, theoretically enhancing passive membrane permeability (LogP) and blood-brain barrier (BBB) penetration. However, the in vivo ADMET profile is governed by the stability of this ester bond against plasma and hepatic esterases.

This guide details the predictive framework to assess P7A, distinguishing its transient physicochemical properties from the pharmacological action of its active metabolite, Pinocembrin.

Physicochemical Profiling (The "A" in ADMET)[5]

To accurately predict the absorption profile of P7A, we must contrast it with the parent compound. The acetylation significantly alters the lipophilicity-solubility balance.

2.1 Comparative Descriptor Analysis

Methodology: SwissADME & RDKit (Force Field: MMFF94)

Parameter	Pinocembrin (Parent)	Pinocembrin 7-Acetate (P7A)	Impact on ADMET
MW (g/mol)	256.25	298.29	Negligible; both < 500 (Lipinski compliant).
H-Bond Donors	2	1	Reduced polarity; enhances membrane diffusion.
H-Bond Acceptors	4	5	Within optimal range.
Consensus LogP	~2.5 - 2.7	~3.1 - 3.4 (Predicted)	Critical: P7A is more lipophilic, favoring passive transport.
TPSA (Å ²)	59.67	~85.00	Higher TPSA due to ester, but < 140 Å ² (Good oral bioavailability).
Water Solubility	Moderate	Low	Acetylation reduces aqueous solubility; requires lipid-based formulation.

2.2 The "Lipophilic Trap"

While P7A shows superior theoretical permeability, its reduced solubility poses a dissolution-rate-limited absorption risk (BCS Class II).

- Protocol Recommendation: When screening P7A, do not rely solely on aqueous buffer assays. Use FaSSIF/FeSSIF (Fasted/Fed State Simulated Intestinal Fluid) media to mimic physiological solubility.

Distribution & CNS Penetration

For neuroprotective candidates, BBB penetration is the " go/no-go " gate.

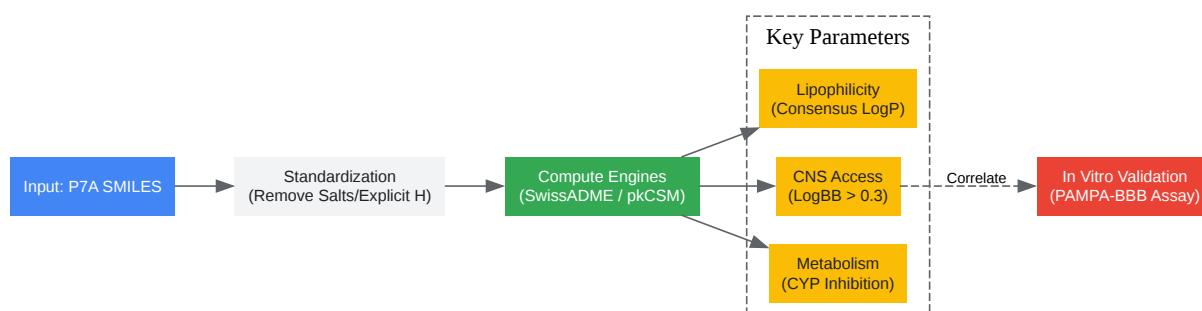
3.1 The BOILED-Egg Predictive Model

Using the SwissADME BOILED-Egg method (WLOGP vs. TPSA), P7A is predicted to reside well within the Yellow Ellipse (High probability of BBB permeation).

- Mechanism: The removal of the C7 hydrogen donor reduces the energy penalty for desolvation required to enter the lipid bilayer of the endothelial cells.
- P-gp Efflux: Unlike some glycosylated flavonoids, P7A is predicted to be a non-substrate for P-glycoprotein (P-gp), preventing multidrug resistance efflux pump clearance from the CNS.

3.2 Workflow: In Silico Prediction

The following diagram outlines the standard operating procedure (SOP) for generating these predictions using open-source validated engines.



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Figure 1: Computational workflow for predictive ADMET profiling of Pinocembrin derivatives.

Metabolic Stability & The Prodrug Activation

This is the most critical section for P7A. In silico tools often treat the molecule as static, but in vivo, it is dynamic.

4.1 The Hydrolysis Pathway

Flavonoid acetates are highly susceptible to Carboxylesterases (CES1/CES2) in the intestinal lumen, liver, and plasma.

- Prediction: P7A will have a short half-life () as the intact ester.
- Bioactive Species: The systemic pharmacological effect will largely drive from Pinocembrin (released after hydrolysis).

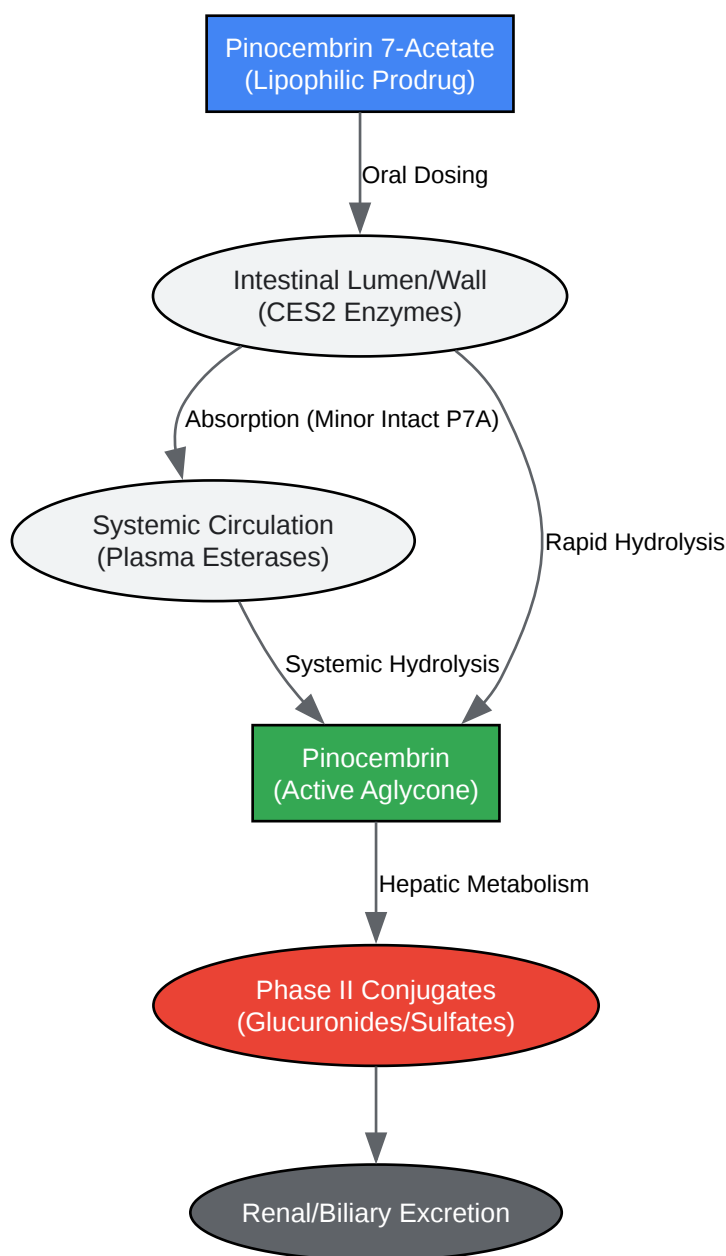
4.2 CYP450 Interaction

Once hydrolyzed to Pinocembrin, the metabolic profile follows the parent compound's known pathway:

- Phase I: Minor hydroxylation by CYP2C9 and CYP3A4.
- Phase II: Rapid Glucuronidation (UGT) and Sulfation (SULT) at the C5 and C7 positions.

Experimental Protocol for Stability: Do not use standard liver microsomes (RLM/HLM) alone, as they may lack cytosolic esterases.

- Requirement: Use S9 Fraction or Whole Hepatocytes to ensure both esterase (cytosolic) and CYP (microsomal) activity are present.



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Figure 2: Metabolic activation pathway of P7A. Note the rapid conversion to the parent aglycone.

Toxicity Assessment

Given that P7A converts to Pinocembrin, the toxicity profile is expected to be benign, mirroring the safety of the parent compound (found in honey/propolis).

5.1 hERG Inhibition (Cardiotoxicity)

- Prediction: Low Risk.
- Rationale: Flavonoids generally exhibit low affinity for the hERG K⁺ channel unless they possess specific basic nitrogen side chains. P7A is neutral.
- Validation: In silico tools (Pred-hERG) predict pIC₅₀ values < 5 (Non-blocker).

5.2 Hepatotoxicity (AMES)

- Prediction: Non-mutagenic.
- Rationale: Pinocebrin has been cleared in Phase I clinical trials. The acetate moiety is a common metabolic intermediate (Acetyl-CoA) and poses no structural alert for genotoxicity.

Integrated Protocol: How to Run This Evaluation

To validate the in silico predictions for P7A, the following tiered assay system is recommended:

Step 1: In Silico Screening[5][6]

- Generate SMILES: CC(=O)Oc1cc(O)c2c(c1)OC(CC2=O)c3ccccc3 (Canonical SMILES for P7A).
- Run SwissADME: Check "GI Absorption" (High) and "BBB Permeant" (Yes).
- Run pkCSM: Check "Total Clearance" (High, due to esterase).

Step 2: In Vitro Hydrolysis Assay (The "Kill" Step)

- Objective: Determine the conversion rate of P7A

Pinocebrin.

- System: Human Plasma (37°C).

- Method: Spike P7A (1

M). Aliquot at 0, 5, 15, 30, 60 min. Quench with acetonitrile.

- Analysis: LC-MS/MS monitoring the transition of P7A (298 m/z) and appearance of Pinocebrin (257 m/z).
- Success Criteria: If

min, P7A functions purely as a prodrug.

Step 3: PAMPA-BBB Assay

- Objective: Confirm enhanced lipophilicity translates to permeability.
- System: Parallel Artificial Membrane Permeability Assay (BBB lipid mix).
- Control: Co-run with Pinocebrin.
- Expectation:

(P7A) >

(Pinocebrin).

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